

Application Note: Synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B139060

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds. This document outlines a detailed protocol for the synthesis of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, starting from the commercially available chiral precursor, (R)-prolinol. The synthesis involves a three-step sequence: N-protection of the starting material, conversion of the hydroxyl group to a mesylate, and subsequent reduction to the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the enantiomeric product, (R)-tert-butyl 2-methylpyrrolidine-1-carboxylate, as described in the cited literature. The synthesis of the (S)-enantiomer is achieved by starting with (R)-prolinol and following the same procedure.

Step	Intermediate e/Product	Starting Material	Key Reagents	Solvent	Yield
1	(R)-tert-butyl 2- (hydroxymeth- yl)pyrrolidine- 1-carboxylate	(R)-Prolinol	Di-tert-butyl dicarbonate, Triethylamine	Ethyl Acetate	Not explicitly stated, but TLC and HPLC showed absence of starting material. [1]
2	(R)-tert-butyl 2- ((methylsulfo- nyloxy)methyl)pyrrolidine-1- carboxylate	(R)-tert-butyl 2- (hydroxymeth- yl)pyrrolidine- 1-carboxylate	Methanesulfo- nyl chloride, Triethylamine	Dichlorometh- ane	Not explicitly stated, but HPLC showed absence of starting material. [1]
3	(S)-tert-butyl 2- methylpyrroli- dine-1- carboxylate	(R)-tert-butyl 2- ((methylsulfo- nyloxy)methyl)pyrrolidine-1- carboxylate	Lithium triethylborohy- dride	Tetrahydrofur- an	53.5% [1]

Experimental Protocol

This protocol is adapted from the synthesis of the (R)-enantiomer and is expected to yield the desired (S)-enantiomer by using (R)-prolinol as the starting material.[\[1\]](#)

Step 1: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Cool a solution of (R)-prolinol (50 g, 0.49 mol) in ethyl acetate (250 mL) to 0°C.
- Add triethylamine (139 mL, 1 mol) dropwise to the cooled solution while maintaining the temperature below 0°C.

- Add a solution of di-tert-butyl dicarbonate (126 mL, 0.54 mol) in ethyl acetate (100 mL) dropwise, ensuring the reaction temperature remains below 0°C. This addition should take approximately 30 minutes.
- Allow the reaction mixture to stir at room temperature overnight (approximately 11 hours).
- Monitor the reaction for the absence of the starting material using Thin Layer Chromatography (TLC) on silica gel with ethyl acetate as the eluent and iodine for visualization.
- Upon completion, filter the reaction mixture and concentrate the filtrate to obtain the crude product.
- Dissolve the residue in distilled water (100 mL) and ethyl acetate (100 mL).
- Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
- Combine the organic layers, wash with 1 M aqueous H₃PO₄ (2 x 100 mL) followed by saturated NaHCO₃ (100 mL).
- Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-protected prolinol as an oily residue.

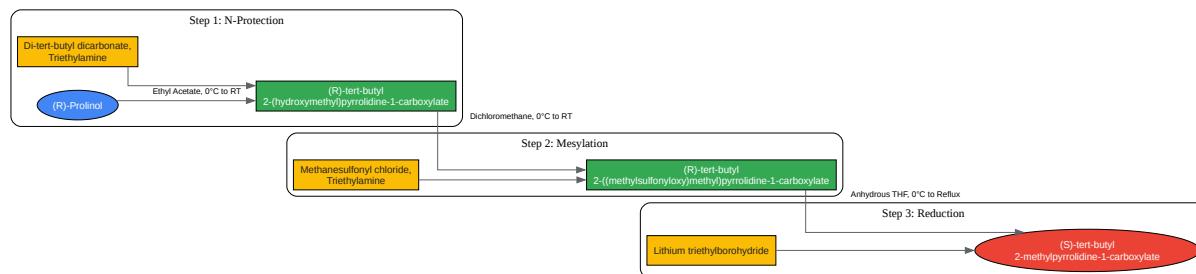
Step 2: Synthesis of (R)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

- Cool a solution of the (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (0.49 mol, assuming 100% yield from the previous step) in dichloromethane (500 mL) to 0°C.
- Add triethylamine (139 mL, 1 mol) dropwise while maintaining the temperature below 0°C.
- Add methanesulfonyl chloride (58 mL, 0.75 mol) dropwise to the reaction mixture, keeping the temperature below 0°C (this should take about 1 hour).
- Stir the reaction mixture at room temperature overnight (approximately 11 hours).
- Monitor the reaction for the absence of the starting material using HPLC.

Step 3: Synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

- Cool a solution of (R)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (4.6 g, 0.016 mol) in anhydrous tetrahydrofuran (50 mL) to 0°C.
- Add 1.0 M Lithium triethylborohydride in THF (38 mL, 0.029 mol) dropwise while maintaining the reaction temperature below 0°C.
- Reflux the reaction mixture overnight (approximately 11 hours).
- Monitor the reaction for the absence of the starting material using HPLC.
- Cool the reaction mixture to 0°C and slowly add ethyl acetate (50 mL), followed by the slow addition of distilled water (50 mL), ensuring the temperature remains below 10°C.
- Separate the organic layer and wash it with distilled water (2 x 50 mL), 1 M H₃PO₄ (2 x 50 mL), and saturated NaHCO₃ (2 x 50 mL).
- Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, as an oily residue.[1]

Visualizations



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Caption: Synthetic workflow for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**.

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References

- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
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